molecular formula C13H19NO B1633509 2-Phenyl-2-piperidin-1-YL-ethanol CAS No. 4641-59-2

2-Phenyl-2-piperidin-1-YL-ethanol

Cat. No.: B1633509
CAS No.: 4641-59-2
M. Wt: 205.3 g/mol
InChI Key: WBDNHYWAUADMHW-UHFFFAOYSA-N
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Description

2-Phenyl-2-piperidin-1-YL-ethanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDNHYWAUADMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963570
Record name 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4641-59-2
Record name β-Phenyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4641-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineethanol, beta-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Epoxide Ring-Opening Reactions

Reaction Mechanism and Regioselectivity

The most direct route involves the nucleophilic ring-opening of styrene oxide by piperidine under microwave irradiation. This method leverages the electrophilic nature of the epoxide’s benzylic carbon, which undergoes attack by the piperidine nucleophile. The reaction proceeds regioselectively at the more substituted carbon due to stabilization of the transition state by aromatic conjugation.

Catalytic System and Conditions

A Cu(II)-L-propylsilyl catalyst immobilized on mesoporous MCM-41 significantly enhances reaction efficiency. Key parameters include:

  • Solvent : Neat conditions (solvent-free)
  • Time : 10 minutes (vs. hours under conventional heating)
  • Yield : 100%

The solid Lewis acid catalyst facilitates rapid epoxide activation while suppressing side reactions, making this method ideal for scalable synthesis.

Conventional Thermal Synthesis

Epichlorohydrin-Based Pathways

An alternative approach utilizes epichlorohydrin derivatives. For example, (S)-(+)-epichlorohydrin reacts with substituted phenols in acetonitrile under reflux, followed by piperidine addition. This two-step process yields chiral piperidinol derivatives but requires careful purification to remove bis-substituted byproducts.

Reaction Conditions
  • Base : Cesium carbonate (2 equivalents)
  • Temperature : Reflux (82°C)
  • Time : 12–24 hours
  • Yield : 75–79%

Comparative Analysis of Methodologies

Efficiency Metrics

Method Catalyst Time Yield Regioselectivity
Microwave irradiation Cu(II)-MCM-41 10 min 100% High
Thermal reflux None 12–24 h 75–79% Moderate
Haloacetate substitution Triethylamine Overnight 82%* Not reported

*Yield reported for analogous ketone intermediate.

Catalyst Performance

The Cu(II)-MCM-41 catalyst demonstrates exceptional turnover frequency (TOF > 600 h⁻¹) due to its high surface area and Lewis acid sites. In contrast, thermal methods lack catalytic enhancement, resulting in longer reaction times and lower yields.

Optimization Strategies and Challenges

Solvent-Free Systems

Microwave-assisted synthesis eliminates solvent use, reducing waste and simplifying purification. This aligns with green chemistry principles but requires specialized equipment.

Enantioselective Synthesis

Current methods produce racemic mixtures. Future work could explore chiral catalysts or enzymatic resolution to access enantiopure 2-phenyl-2-piperidin-1-yl-ethanol, which is critical for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyl-2-piperidin-1-yl-ethanol, and how can reaction parameters be optimized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution or condensation reactions is typical. For example, coupling a phenyl-containing electrophile (e.g., benzyl halide) with a piperidine-ethanol intermediate under controlled temperatures (e.g., 60–80°C) in aprotic solvents like DMF or THF. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry or using catalysts like triethylamine .
  • Validation : Confirm product identity using NMR (¹H/¹³C) and mass spectrometry. Cross-reference spectral data with PubChem entries for analogous piperidine derivatives .

Q. How should researchers assess the purity and stability of this compound?

  • Analytical Techniques :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm. Compare retention times against standards.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use gas chromatography (GC) to detect volatile degradation products .
    • Data Interpretation : Stability profiles should align with thermodynamic data (e.g., enthalpy of vaporization ΔvapH = 47.2–51.4 kJ/mol), which may vary depending on measurement methods .

Q. What safety protocols are critical for handling this compound in the lab?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4; H302, H315, H319) .
    • First Aid : For skin contact, wash immediately with water and pH-neutral soap. If inhaled, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., vapor pressure, enthalpy) for this compound be resolved?

  • Case Study : Two independent studies reported ΔvapH values of 47.2 kJ/mol (Davydova et al., 1969) and 51.4 kJ/mol (Stephenson & Malanowski, 1987). Differences may arise from sample purity or measurement techniques (e.g., static vs. dynamic vaporization methods). Validate via differential scanning calorimetry (DSC) and compare with NIST Chemistry WebBook entries .
  • Recommendation : Replicate experiments under standardized conditions and report uncertainty ranges.

Q. What strategies enhance the solubility of this compound in aqueous buffers for biological assays?

  • Solubility Optimization :

  • Co-solvents : Use ethanol or DMSO (≤5% v/v) to improve solubility (up to 30 mg/mL) .
  • pH Adjustment : Protonate the piperidine nitrogen (pKa ~10.5) by lowering buffer pH to increase hydrophilicity .
    • Validation : Measure solubility via UV-Vis spectroscopy and confirm stability using dynamic light scattering (DLS).

Q. How does stereochemistry influence the biological activity of this compound, and how is it characterized?

  • Structural Analysis :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers.
  • Activity Correlation : Test separated enantiomers in receptor-binding assays (e.g., GPCRs) to identify active stereoisomers.
    • Case Study : Piperidine derivatives with R-configuration at the ethanol moiety showed 3-fold higher affinity for serotonin receptors compared to S-enantiomers .

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